![molecular formula C7H9NO B12599335 [(1R)-3-Oxocyclopentyl]acetonitrile CAS No. 909564-94-9](/img/structure/B12599335.png)
[(1R)-3-Oxocyclopentyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R)-3-Oxocyclopentyl]acetonitrile is an organic compound with a unique structure that includes a cyclopentane ring with a ketone group at the 3-position and an acetonitrile group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-3-Oxocyclopentyl]acetonitrile typically involves the reaction of cyclopentanone with acetonitrile under specific conditions. One common method is the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, forming a nucleophilic cyanomethyl anion. This anion then attacks the carbonyl carbon of cyclopentanone, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as transition metal complexes can be employed to enhance the reaction efficiency and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(1R)-3-Oxocyclopentyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(1R)-3-Oxocyclopentyl]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product analogs.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the compound’s derivatives may lead to the development of new drugs with therapeutic effects.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which [(1R)-3-Oxocyclopentyl]acetonitrile exerts its effects involves its reactivity towards nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition, while the ketone group can participate in various carbonyl chemistry reactions. These interactions are facilitated by the compound’s electronic structure and the presence of reactive functional groups.
Comparison with Similar Compounds
[(1R)-3-Oxocyclopentyl]acetonitrile can be compared with other similar compounds such as:
Cyclopentanone: Lacks the nitrile group, making it less versatile in certain synthetic applications.
Acetonitrile: A simpler nitrile compound without the cyclopentane ring, used primarily as a solvent.
Cyclopentylamine: Contains an amine group instead of a nitrile, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclopentane ring with both a ketone and a nitrile group, providing a versatile platform for various chemical transformations.
Properties
CAS No. |
909564-94-9 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
2-[(1R)-3-oxocyclopentyl]acetonitrile |
InChI |
InChI=1S/C7H9NO/c8-4-3-6-1-2-7(9)5-6/h6H,1-3,5H2/t6-/m1/s1 |
InChI Key |
UJOOHJUERITCGI-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CC(=O)C[C@H]1CC#N |
Canonical SMILES |
C1CC(=O)CC1CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)
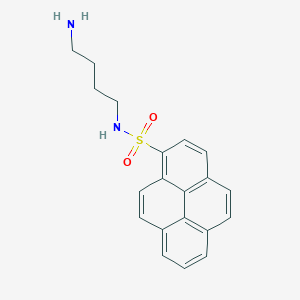
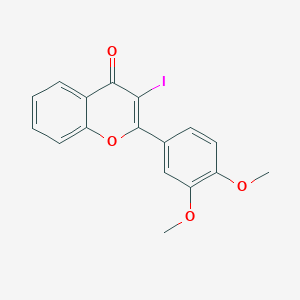

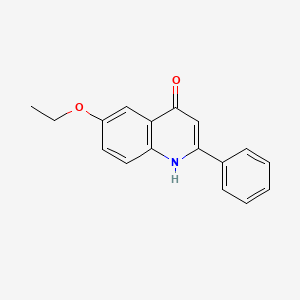
![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
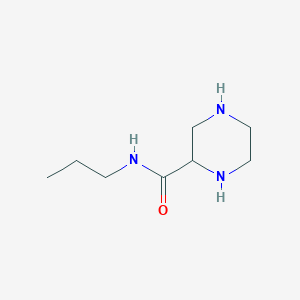
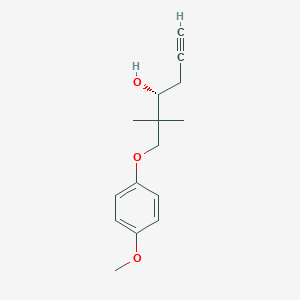
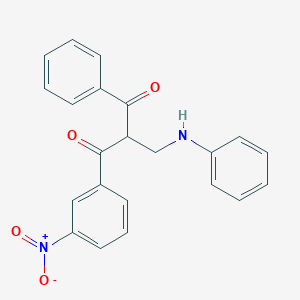
![N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12599311.png)

![5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B12599315.png)
